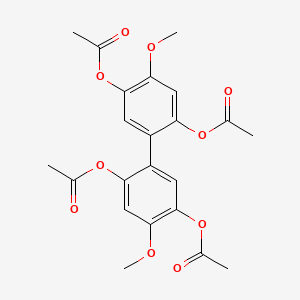

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” is a chemical compound with the molecular formula C22H22O10 . It is not intended for human or veterinary use and is typically used for research purposes.

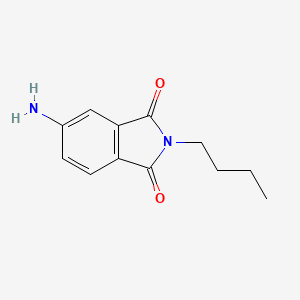

Molecular Structure Analysis

The molecular structure of “4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” consists of 22 carbon atoms, 22 hydrogen atoms, and 10 oxygen atoms . The molecular weight is 446.4 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” include a density of 1.3±0.1 g/cm^3, a boiling point of 562.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . The compound also has an enthalpy of vaporization of 84.6±3.0 kJ/mol and a flash point of 242.8±30.2 °C .Aplicaciones Científicas De Investigación

Stability and Reactivity in Organic Synthesis

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, as a compound with alkoxy and acetoxy substituents, finds relevance in discussions around the stability and reactivity of similar organic molecules. For instance, the stability of alkoxy-substituted compounds like 5,6-Dimethoxy-1,3-diphenylinde-2-one has been studied to understand their behavior in organic reactions, particularly in the context of dimerization and oxidation reactions. Such studies provide insight into the manipulation of molecular stability through substituent effects, which is crucial for designing novel organic synthesis pathways (Bradshaw, Jones, & Nongrum, 1991).

Nucleotide Synthesis and DNA Research

Compounds with structural similarities to 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, such as those with protected deoxyribonucleotides, have been employed in the synthesis of nucleotide trimers. These trimers are crucial for advancing DNA research, including the development of novel DNA sequencing and synthesis technologies. The use of such compounds in precipitative soluble support demonstrates the versatility of these materials in facilitating complex biochemical syntheses (Kungurtsev, Lönnberg, & Virta, 2016).

Environmental Science and Persistent Organic Pollutants

In environmental science, the investigation of dimethoxylated biphenyls, akin to 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, contributes to understanding the bioaccumulation and toxicity of persistent organic pollutants in marine ecosystems. Research on compounds such as 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl in marine mammals helps elucidate the environmental impact and health risks associated with these substances (Marsh et al., 2005).

Advanced Materials and Chemical Engineering

The study of substituted biphenyl compounds, including those with methoxy and acetoxy groups, extends into materials science and chemical engineering, where they are explored for their potential in creating novel materials. For example, the synthesis and characterization of metal-organic frameworks (MOFs) utilizing rigid ligands with flexible functional groups showcase the application of such compounds in developing advanced porous materials for gas storage, separation, and catalysis (Zhang et al., 2014).

Propiedades

IUPAC Name |

[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAHSSWDUWJMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323349 |

Source

|

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl | |

CAS RN |

7461-72-5 |

Source

|

| Record name | NSC403630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)